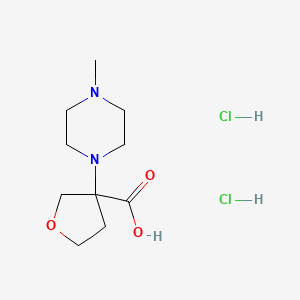

3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride

CAS No.: 2060041-56-5

Cat. No.: VC2900581

Molecular Formula: C10H20Cl2N2O3

Molecular Weight: 287.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060041-56-5 |

|---|---|

| Molecular Formula | C10H20Cl2N2O3 |

| Molecular Weight | 287.18 g/mol |

| IUPAC Name | 3-(4-methylpiperazin-1-yl)oxolane-3-carboxylic acid;dihydrochloride |

| Standard InChI | InChI=1S/C10H18N2O3.2ClH/c1-11-3-5-12(6-4-11)10(9(13)14)2-7-15-8-10;;/h2-8H2,1H3,(H,13,14);2*1H |

| Standard InChI Key | WLXCYSFPCYBECW-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2(CCOC2)C(=O)O.Cl.Cl |

| Canonical SMILES | CN1CCN(CC1)C2(CCOC2)C(=O)O.Cl.Cl |

Introduction

Chemical Structure and Properties

3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride is a structurally diverse compound featuring several important functional groups that contribute to its chemical behavior and potential applications. The compound is characterized by its distinctive molecular composition and physical properties that make it valuable for research purposes.

Molecular Composition

The compound has a molecular formula of C10H20Cl2N2O3 with a molecular weight of 287.18 g/mol. It is identified in chemical databases with CAS number 2060041-56-5, which provides a unique identifier for this specific chemical entity. The structure incorporates several key functional groups, including:

-

A piperazine ring with a methyl substituent at the 4-position

-

An oxolane (tetrahydrofuran) ring system

-

A carboxylic acid group

-

Two hydrochloride molecules forming the dihydrochloride salt

The structural configuration gives the compound its particular three-dimensional arrangement and reactivity profile. The presence of both the piperazine moiety and the oxolane ring creates a unique spatial arrangement that influences how the molecule interacts with biological targets.

Physical and Chemical Characteristics

The compound exists as a solid salt form at standard temperature and pressure. The dihydrochloride salt formation significantly enhances its solubility in aqueous environments compared to the free base form, making it particularly suitable for biological assays and pharmaceutical applications. This improved solubility results from the ionic character imparted by the hydrochloride groups.

The presence of the piperazine ring, a common structural motif in pharmaceuticals, contributes to the compound's potential for interacting with various biological receptors. This heterocyclic structure is found in numerous psychoactive compounds and treatments for various diseases. The oxolane (tetrahydrofuran) ring provides a cyclic ether functionality that further influences the compound's polarity and binding capabilities.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H20Cl2N2O3 | |

| Molecular Weight | 287.18 g/mol | |

| CAS Number | 2060041-56-5 | |

| Physical State | Solid | |

| Structure Type | Heterocyclic compound | |

| Functional Groups | Piperazine, oxolane, carboxylic acid | |

| Salt Form | Dihydrochloride |

Synthesis and Production Methods

The production of 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride involves sophisticated chemical processes that require precise reaction conditions and purification techniques. Understanding these synthetic routes is crucial for researchers working with this compound.

Industrial Production Considerations

Industrial-scale production of 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride utilizes large-scale reactors and automated systems to enhance yield and ensure consistency in the final product. These manufacturing processes must address several critical factors:

-

Scaling challenges that may arise when transitioning from laboratory to industrial production

-

Temperature and pressure control throughout the reaction process

-

Solvent selection and recovery systems to minimize environmental impact

-

Reaction time optimization to maximize efficiency

-

Quality control protocols to ensure batch-to-batch consistency

The industrial synthesis must also consider economic factors such as cost of starting materials, energy requirements, and waste management to ensure commercially viable production.

Quality Control and Characterization

Quality control of 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride relies on sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the purity and structural integrity of the synthesized compound. These analytical methods provide critical information about:

-

Chemical purity and the presence of potential impurities

-

Structural confirmation of the final product

-

Salt form verification and stoichiometry

-

Crystallinity and polymorphic forms that may affect solubility and bioavailability

These quality control measures ensure that the compound meets the required specifications for research and potential pharmaceutical applications.

Mechanism of Action and Biological Interactions

The biological activity of 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride stems from its unique structural features that enable specific molecular interactions. Understanding these mechanisms provides insight into the compound's potential therapeutic applications.

Molecular Target Interactions

The mechanism of action for 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. Upon binding to these targets, the compound modulates their activity, initiating a series of biochemical events that can lead to various biological effects.

The piperazine moiety plays a particularly important role in these interactions. Piperazine-containing compounds are known to exhibit binding affinity to various neurotransmitter receptors, which can influence cellular signaling pathways. The methyl substituent on the piperazine ring likely affects the binding affinity and selectivity for specific receptor subtypes.

Additionally, the oxolane ring contributes to the compound's unique interaction profile with biological targets. This cyclic ether structure provides a scaffold that can engage in hydrogen bonding and other non-covalent interactions with receptor binding pockets.

Pharmacokinetic Considerations

The dihydrochloride salt form of the compound enhances its solubility in aqueous environments, which has important implications for its pharmacokinetic properties. Improved water solubility often correlates with better absorption and bioavailability in biological systems. The salt form may also affect the compound's:

These pharmacokinetic factors are crucial considerations when evaluating the compound's potential as a therapeutic agent or research tool.

Future Research Directions

The unique structural and functional properties of 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride open numerous avenues for future research. These directions encompass both fundamental chemical investigations and applied research in potential therapeutic contexts.

Emerging Research Opportunities

Future research on 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride may focus on several promising areas:

-

Comprehensive characterization of receptor binding profiles to identify specific molecular targets

-

Investigation of structure-activity relationships through systematic modification of functional groups

-

Development of analogues with enhanced potency, selectivity, or pharmacokinetic properties

-

Exploration of potential therapeutic applications based on identified biological activities

-

Optimization of synthetic routes to improve yield, purity, and scalability

These research directions could significantly expand our understanding of the compound's biological activities and potential applications.

Challenges and Limitations

Despite its promising potential, research on 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride faces several challenges:

-

Limited published data on specific biological activities and receptor interactions

-

Potential synthetic complexities that may affect large-scale production

-

Pharmacokinetic challenges related to optimizing bioavailability and target tissue penetration

-

Regulatory considerations for compounds containing piperazine moieties

-

Competition from structurally similar compounds with more extensively characterized profiles

Addressing these challenges will require collaborative efforts across multiple scientific disciplines, including medicinal chemistry, pharmacology, and synthetic organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume